![molecular formula C20H22O6 B12966400 (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-fThis compound is isolated from the plant Elephantopus elatus and is known for its antineoplastic properties, meaning it can inhibit or prevent the proliferation of neoplasms .
Méthodes De Préparation
The synthesis of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves several steps. The synthetic route typically starts with the isolation of the germacrane sesquiterpenoid core from natural sources. This core is then subjected to various chemical reactions to introduce the necessary functional groups and stereochemistry. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: The compound’s antineoplastic properties make it a subject of interest in cancer research.
Medicine: Its potential as an antineoplastic agent is being explored for therapeutic applications.
Mécanisme D'action
The mechanism of action of (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate involves its interaction with molecular targets involved in cell proliferation. The compound inhibits specific enzymes and signaling pathways that are crucial for the growth and survival of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate include other germacrane sesquiterpenoids such as:
Parthenolide: Another sesquiterpenoid with antineoplastic properties.
Costunolide: Known for its anti-inflammatory and anticancer activities.
Artemisinin: A sesquiterpenoid lactone with antimalarial and anticancer properties.
What sets (E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo2,3-foxacycloundecin-4-yl 2-methylbut-2-enoate apart is its unique structure and specific mechanism of action, which make it a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H22O6 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7-,11-5+/t14-,15-,16+,17+/m1/s1 |
Clé InChI |
FTPHYXGWMIZVMP-LOPILMCMSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1CC2=C[C@@H](C/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC2=O |
SMILES canonique |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
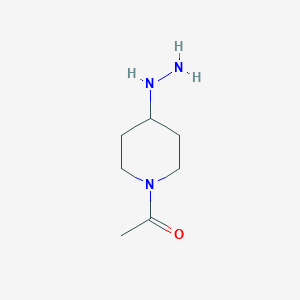

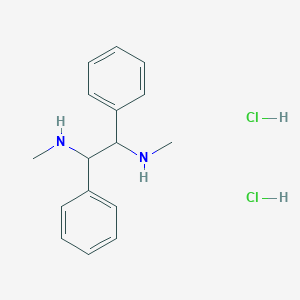

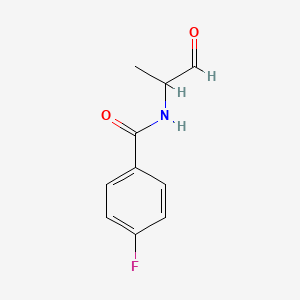
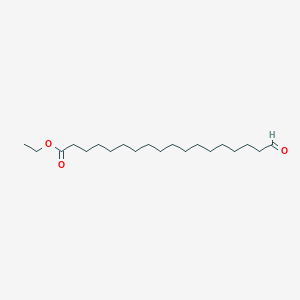


![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
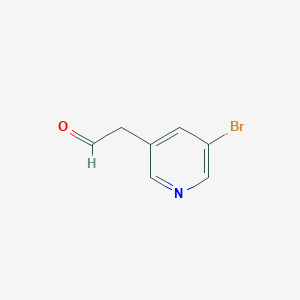
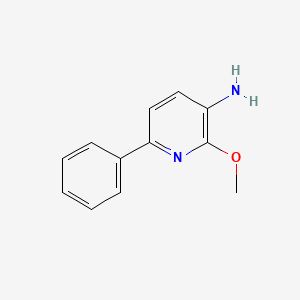
![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
